4-Aminobenzophenone
Overview
Description
4-Aminobenzophenone is associated with 4-benzoylpyridine and it is used as a frequency doubler for semiconductor lasers. It is used in the preparation of 1-[4-[N,N-bis(trimethylsilyl)amino]phenyl]-1-phenylethylene. It is used as a precursor to prepare 1,2,3-triazoles, pyrimidotriazoles, benzothiazole and pyrimidinone derivatives .
Synthesis Analysis
Single crystals of 4-aminobenzophenonium picrate (4ABPP) were grown by slow evaporation of a mixed solvent system methanol-acetone (1:1,v/v) containing equimolar quantities of picric acid and this compound. The proton and carbon signals are confirmed by nuclear magnetic resonance spectroscopy .
Chemical Reactions Analysis
This compound is used in various chemical reactions. For instance, it is used in the preparation of 1-[4-[N,N-bis(trimethylsilyl)amino]phenyl]-1-phenylethylene . It is also used as a precursor to prepare 1,2,3-triazoles, pyrimidotriazoles, benzothiazole and pyrimidinone derivatives .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 197.23 g/mol. It has a density of 1.0957 (rough estimate), a melting point of 121-124 °C (lit.), and a boiling point of 246 °C (12.7517 mmHg). It is soluble in cold water, alcohol, and ether .
Scientific Research Applications
Nonlinear Optical (NLO) Properties
4-Aminobenzophenone has been extensively studied for its nonlinear optical properties, which are critical for various applications such as optical switching and frequency doubling. Research by Marelli et al. (2011) on the high-pressure modification of this compound revealed significant conformational rearrangement under pressure, influencing its NLO capabilities. This study indicates the potential for optimizing this compound's structural properties for enhanced NLO performance (Marelli et al., 2011).
Crystal Growth and Characterization
The growth of this compound crystals has been a subject of research due to its potential application in creating blue and green lasers. Prabhakaran et al. (2014) investigated the bulk growth and structural characterization of this compound single crystals grown from the vertical Bridgman technique. Their findings contribute to understanding the growth mechanism and the quality of the crystals, which is crucial for their application in laser technology (Prabhakaran et al., 2014).
Anti-inflammatory Activity
A series of 4-aminobenzophenones have been synthesized and evaluated for their anti-inflammatory activity. Ottosen et al. (2003) discovered that certain derivatives exhibit potent inhibition of proinflammatory cytokines, highlighting the therapeutic potential of this compound derivatives in inflammation management (Ottosen et al., 2003).
Optical and Thermal Properties
The effect of solvents on the growth and properties of this compound crystals has been studied by Natarajan et al. (2015), showing that solvent choice significantly impacts the inclusion, optical transparency, and thermal behavior of the crystals. This research is valuable for optimizing the crystal growth process to achieve high-quality materials for optical applications (Natarajan et al., 2015).
Supramolecular Chemistry
Rajendiran and Sankaranarayanan (2015) explored the nanoscale self-assembly of this compound with cyclodextrins, demonstrating the formation of nanovesicles and nanorods through non-covalent interactions. This work opens avenues for the use of this compound in the design of nanoscale devices and materials (Rajendiran & Sankaranarayanan, 2015).
Safety and Hazards
4-Aminobenzophenone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Mechanism of Action
Target of Action
4-Aminobenzophenone, also known as p-Benzoylaniline, is a derivative of Benzophenone It is known to behave as a photosensitizer , which means it can absorb light and transfer that energy to other molecules.
Mode of Action
As a photosensitizer, this compound absorbs light energy and can transfer this energy to other molecules, causing chemical changes in those molecules . This property is often utilized in photochemical reactions .
Biochemical Pathways
Its parent compound, benzophenone, is known to interact with the gamma-aminobutyric acid (gaba) neurotransmitter system
Pharmacokinetics
Its high lipid solubility, a common characteristic of benzophenone derivatives, may aid in its absorption and distribution .
Result of Action
As a photosensitizer, it could potentially cause photochemical changes in cells and molecules . More research is needed to fully understand these effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, light exposure can activate its photosensitizing properties . Additionally, the compound’s stability and activity may be affected by factors such as temperature, pH, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
4-Aminobenzophenone is associated with 4-benzoylpyridine and it is used as a frequency doubler for semiconductor lasers . It is used in the preparation of 1-[4-[N,N-bis(trimethylsilyl)amino]phenyl]-1-phenylethylene . It is used as a precursor to prepare 1,2,3-triazoles, pyrimidotriazoles, benzothiazole and pyrimidinone derivatives . It is involved in the formation of coordination complexes with chromium (III) .
Cellular Effects
It is known that this compound behaves as a photosensitizer . Photosensitizers are molecules that absorb light and can transfer energy to other molecules, potentially influencing cellular processes.
Molecular Mechanism
It is known to behave as a photosensitizer . This suggests that it may interact with other molecules in the presence of light, potentially influencing their behavior or function.
Temporal Effects in Laboratory Settings
It is known that this compound is a stable compound . It has a melting point of 121-124 °C (lit.) and a boiling point of 246 °C (12.7517 mmHg) .
Metabolic Pathways
As a photosensitizer, it may be involved in photochemical reactions .
Transport and Distribution
It is soluble in cold water, alcohol, and ether , suggesting that it may be able to diffuse through cellular membranes.
Subcellular Localization
As a photosensitizer, it may localize to areas of the cell exposed to light .
properties
IUPAC Name |
(4-aminophenyl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKHNGHPZZZJCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061557 | |
Record name | Methanone, (4-aminophenyl)phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1137-41-3 | |
Record name | 4-Aminobenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1137-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminobenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001137413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Aminobenzophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7665 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methanone, (4-aminophenyl)phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methanone, (4-aminophenyl)phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-aminobenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.187 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-AMINOBENZOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VH7LQN5JE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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